N'-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. These compounds are known for their stability and ability to form complexes with metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide can be synthesized through the condensation reaction between 3-chlorobenzaldehyde and pyridine-3-carbohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications due to its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
Uniqueness
N’-[(E)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its ability to form stable complexes with metal ions and contributes to its biological activity .
Properties
Molecular Formula |
C13H10ClN3O |
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Molecular Weight |
259.69 g/mol |
IUPAC Name |
N-[(E)-(3-chlorophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O/c14-12-5-1-3-10(7-12)8-16-17-13(18)11-4-2-6-15-9-11/h1-9H,(H,17,18)/b16-8+ |
InChI Key |
FBPWBCALMOELRP-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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